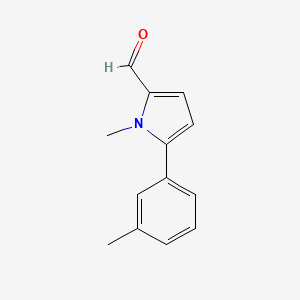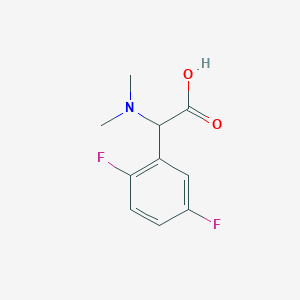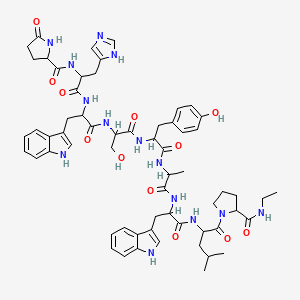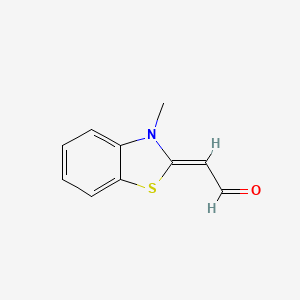
2-(Dipropylamino)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dipropylamino)ethanethiol is an organic compound with the molecular formula C8H19NS. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a carbon atom, which is further connected to a dipropylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-(Dipropylamino)ethanethiol typically involves the formation of isothiouronium salts from 2-(dipropylamino)ethyl chlorides by reacting with thiourea, followed by alkaline hydrolysis . This method is preferred due to its efficiency and the high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure consistency and purity .
Chemical Reactions Analysis
2-(Dipropylamino)ethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
2-(Dipropylamino)ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 2-(Dipropylamino)ethanethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
2-(Dipropylamino)ethanethiol can be compared with other similar compounds, such as 2-(Diisopropylamino)ethanethiol. While both compounds share a similar structure, the presence of different alkyl groups (dipropyl vs. diisopropyl) can lead to variations in their chemical properties and reactivity. These differences highlight the uniqueness of this compound and its specific applications .
Similar Compounds
- 2-(Diisopropylamino)ethanethiol
- 2-(Diethylamino)ethanethiol
- 2-(Dimethylamino)ethanethiol
Properties
CAS No. |
5842-06-8 |
|---|---|
Molecular Formula |
C8H19NS |
Molecular Weight |
161.31 g/mol |
IUPAC Name |
2-(dipropylamino)ethanethiol |
InChI |
InChI=1S/C8H19NS/c1-3-5-9(6-4-2)7-8-10/h10H,3-8H2,1-2H3 |
InChI Key |
YYXYWIASFOLDSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCS |
physical_description |
This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)
![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(1-methylethyl)-, methyl ester](/img/structure/B12121039.png)

![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)


![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)

